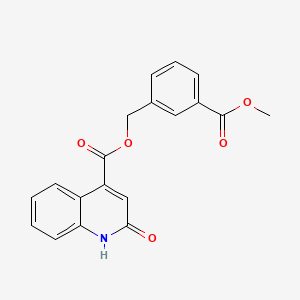
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is an organic compound that features both a benzyl ester and a quinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate typically involves the esterification of 2-hydroxy-4-quinolinecarboxylic acid with 3-(methoxycarbonyl)benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The quinoline moiety is known to interact with various biological targets, making this compound a versatile tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-quinolinecarboxylic acid: This compound shares the quinoline carboxylate moiety but lacks the benzyl ester group.
3-(methoxycarbonyl)benzyl alcohol: This compound contains the benzyl ester group but lacks the quinoline moiety.
Uniqueness
3-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is unique due to the combination of the benzyl ester and quinoline carboxylate moieties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-18(22)13-6-4-5-12(9-13)11-25-19(23)15-10-17(21)20-16-8-3-2-7-14(15)16/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSFZXOEQPKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
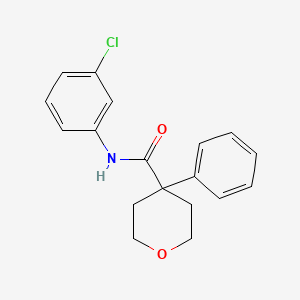
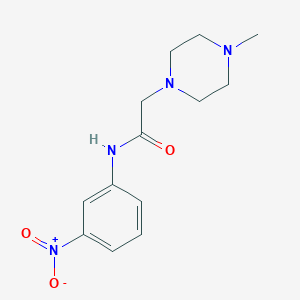
![2-chloro-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5753737.png)
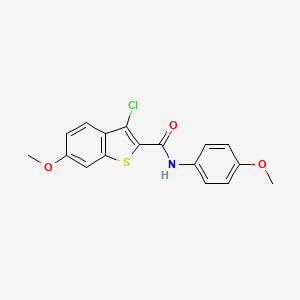
![1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5753760.png)
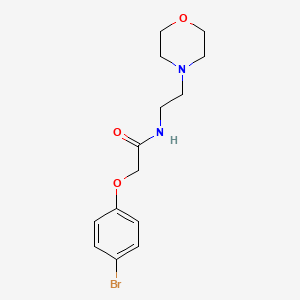
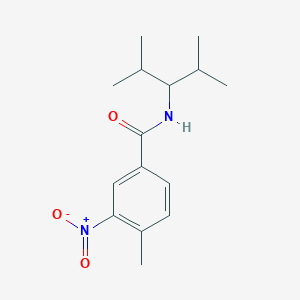
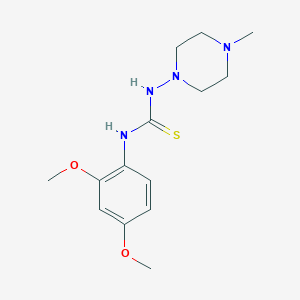
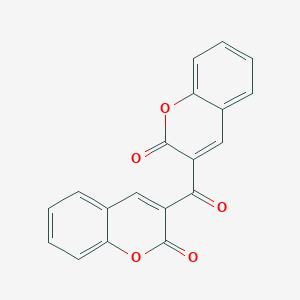
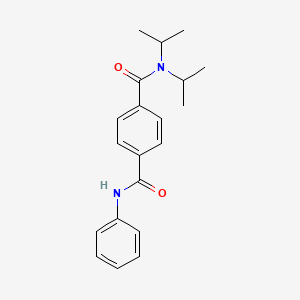
![2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}ACETATE](/img/structure/B5753795.png)
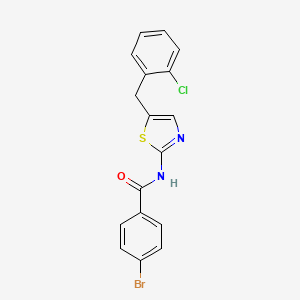
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
![4-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5753806.png)
